2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Beschreibung

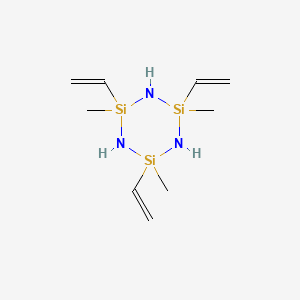

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (CAS 5505-72-6) is a cyclic organosilicon compound with the molecular formula C₉H₂₁N₃Si₃ and a molecular weight of 255.54 g/mol . It features a six-membered ring composed of alternating silicon and nitrogen atoms, with each silicon atom bonded to one methyl and one vinyl group. This structure confers unique reactivity, particularly in polymerization and crosslinking applications. The compound is classified as a corrosive liquid (UN 3267) under transport regulations due to its basic organic nature, requiring stringent handling protocols .

Eigenschaften

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSBGZWBVNPVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203597 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-72-6 | |

| Record name | 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Reaction Types:

- Condensation Polymerization: Intermolecular condensation between Si-substituted chlorosilanes and amines to form cyclic silazanes with elimination of small molecules (e.g., benzene in phenyl analogs).

- Amine-Exchange Reactions: Using lithium, sodium, or potassium derivatives of silazanes to substitute amine groups and form specific N-substituted silazanes.

- Cyclization: Intramolecular condensation to close the ring structure, yielding the trivinylcyclotrisilazane core.

Detailed Preparation Methodology

Starting Materials

- Chlorosilanes: Typically dimethyldichlorosilane or vinyl-substituted chlorosilanes.

- Amines: Methylamine or other alkylamines.

- Metal Derivatives: Lithium, sodium, or potassium silazides as intermediates for amine substitution.

Synthetic Procedure (Adapted from Literature)

- Step 1: Formation of lithium or potassium silazide intermediates by reacting chlorosilanes with lithium or potassium amides.

- Step 2: Amine-exchange or substitution reactions with vinyl-containing amines or aminosilanes to introduce vinyl groups.

- Step 3: Cyclization via condensation under controlled temperature to form the cyclic trisilazane ring.

- Step 4: Purification by distillation or recrystallization under inert atmosphere to prevent hydrolysis.

Reaction Conditions and Parameters

Research Findings on Preparation

- Hydrolytic Stability: Potassium derivatives of silazanes improve hydrolytic stability during synthesis, enhancing yield and purity.

- Volatile By-products: Condensation polymerization releases benzene (>97% purity), confirming the mechanism of Si–N bond formation via elimination of aromatic compounds.

- Polymerization Control: Reaction temperature critically affects polymerization; low to intermediate temperatures favor cyclic silazane formation, while higher temperatures lead to polymeric silazanes with varying softening points.

- Sensitivity to Oxygen and Moisture: The prepared silazanes are highly sensitive to oxygen and moisture, necessitating strict anhydrous and inert conditions during synthesis and handling.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Condensation Polymerization | Reaction of chlorosilanes with amines, releasing benzene | High purity cyclic silazane | Requires strict moisture control |

| Amine-Exchange with Metal Silazides | Use of lithium/potassium silazides for substitution | Improved hydrolytic stability | Sensitive to air and moisture |

| Cyclization under Inert Atmosphere | Controlled temperature cyclization forming trisilazane ring | Precise ring formation | Requires inert atmosphere and careful temperature control |

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form silanes with hydrogenation catalysts.

Substitution: The vinyl groups can undergo substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for reduction reactions.

Substitution: Nucleophiles like sodium azide or lithium aluminum hydride are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Silanes

Substitution: Substituted silazanes

Wissenschaftliche Forschungsanwendungen

Coatings and Adhesives

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is extensively used in UV-curable coatings due to its ability to enhance adhesion and durability. A study demonstrated that incorporating this silazane into a UV-curable coating formulation significantly improved flame retardancy and thermal stability. The coatings exhibited a reduction in peak heat release rate (pHRR) during combustion tests by approximately 40% compared to untreated wood samples .

Table 1: Performance Metrics of UV-Curable Coatings with Silazane

| Coating Type | pHRR (kW/m²) | TTI (s) | Thickness (µm) |

|---|---|---|---|

| Control (No Silazane) | 190 | 10 | 50 |

| With Silazane | 140 | 15 | 180 |

Flame Retardant Applications

The compound has been investigated for its role as a flame retardant in various polymeric materials. Research indicates that when used in conjunction with organic phosphorus compounds, it enhances the overall flame resistance of the material while maintaining mechanical properties .

Case Study: Incorporation into Wood Coatings

A study conducted on wood coatings showed that formulations containing both the silazane and phosphorus derivatives resulted in improved fire resistance without compromising aesthetic qualities. The treated wood exhibited delayed ignition times and reduced smoke production during combustion .

Advanced Materials Synthesis

In materials science, this silazane serves as a precursor for synthesizing advanced ceramics and composites. Its ability to form stable siloxane networks upon curing makes it ideal for producing high-performance materials used in aerospace and automotive applications.

Case Study: Preceramic Polymer Systems

Research on preceramic polymers highlighted the effectiveness of using this compound as a joining agent in ceramic composites. The incorporation of this compound facilitated the formation of strong interfacial bonds between different ceramic phases, enhancing mechanical strength and thermal stability .

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane involves its ability to form stable silicon-nitrogen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl groups allow for further functionalization, making it a versatile building block in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key comparisons between 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane and structurally analogous compounds:

Key Findings:

Silazane vs. Siloxane Reactivity The silazane (Si-N) structure is more reactive than the siloxane (Si-O) due to the basicity of NH groups and the lability of Si-N bonds. This makes the silazane suitable for ceramic precursors, whereas siloxanes are preferred for stable silicone polymers . The presence of vinyl groups in both compounds enables crosslinking, but the silazane’s corrosivity limits its use compared to the non-hazardous siloxane .

Triphenylcyclotrisiloxane demonstrates enhanced thermal stability due to aromatic rings, contrasting with the vinyl-based reactivity of the target compound .

Heteroatom Influence

- Replacing nitrogen with sulfur (as in trithiane ) shifts reactivity toward radical interactions, highlighting the impact of heteroatoms on application scope .

Research Implications

- Industrial Use : The silazane’s corrosivity necessitates specialized handling but offers advantages in high-purity ceramic synthesis. Siloxanes dominate commercial applications due to their inertness .

- Synthetic Optimization : Modifying substituents (e.g., phenyl for thermal stability, hexamethyl for inertness) allows tailoring of cyclotrisilazanes/siloxanes for niche applications .

Biologische Aktivität

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (CAS No. 5505-72-6) is a silazane compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₁N₃Si₃

- Molecular Weight : 255.54 g/mol

- Boiling Point : 65 °C

- Flash Point : 85 °C

- Density : 0.96 g/cm³ at 20 °C

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃Si₃ |

| Molecular Weight | 255.54 g/mol |

| Boiling Point | 65 °C |

| Flash Point | 85 °C |

| Density | 0.96 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its silazane structure allows it to participate in various chemical reactions that can influence biological systems.

- Reactivity with Thiol Groups : The compound can undergo nucleophilic attacks on electrophiles due to the presence of reactive functional groups. This property makes it a versatile reagent in organic synthesis and biochemistry.

- Lithiation Reactions : Research indicates that lithiation of this compound using n-butyllithium can produce precursors for advanced materials such as SiCN(O) ceramics. Such materials have potential applications in biocompatible implants and drug delivery systems .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of silazane compounds, including this compound. These studies suggest that the compound exhibits significant activity against various bacterial strains.

- Case Study : A comparative study on the antimicrobial efficacy of silazanes indicated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Biocompatibility

Research into the cytotoxic effects of silazane compounds has shown variable results depending on the concentration and exposure time.

- Findings : In vitro studies demonstrated that lower concentrations of this compound were non-toxic to human cell lines while exhibiting growth inhibition against certain cancer cell lines .

Applications in Material Science

The unique properties of this compound make it an interesting candidate for applications in material science:

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, and how do reaction conditions influence product purity?

- The compound can be synthesized via lithiation of cyclotrisilazane precursors followed by substitution with fluorosilanes (e.g., MeSiF or CFSiF). Reaction stoichiometry and temperature are critical: excess fluorosilane at reflux in diethyl ether minimizes side products like bicyclic systems . Post-synthesis, fractional distillation or sublimation is recommended for purification .

Q. How do substituents on the cyclotrisilazane ring influence its conformational stability?

- Bulky substituents (e.g., trimethylsilyl or vinyl groups) stabilize the six-membered ring in a "boat" conformation, as observed in X-ray crystallography studies of related hexamethylcyclotrisilazanes. The planar configuration of nitrogen valences reduces ring strain . Computational modeling (DFT) can predict deviations caused by steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- IR spectroscopy : Si–N stretching vibrations appear at 800–950 cm, while vinyl C=C stretches are observed near 1600 cm^{-1 .

- NMR : NMR shows distinct signals for Si–N (δ −10 to −20 ppm) and Si–C (δ 0–10 ppm). NMR resolves vinyl protons as multiplets (δ 5–6 ppm) .

Q. How does the compound’s reactivity differ in anhydrous vs. protic solvents?

- In anhydrous ether or THF, lithiated intermediates react cleanly with electrophiles. Protic solvents (e.g., ethanol) induce hydrolysis, leading to ring-opening products like silanols or siloxanes .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected bicyclic byproducts during substitution reactions?

- Ring contraction occurs when disubstituted cyclotrisilazanes undergo further lithiation, forming fused bicyclic systems (e.g., 1,3,5,7-tetraaza-2,4,6,8-tetrasilabicyclo[4.2.0]octane). This is favored by excess Li reagents and elevated temperatures . Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .

Q. How can computational modeling guide the design of derivatives with tailored ring sizes?

- DFT calculations predict transition states for ring contraction/expansion. For example, replacing methyl with bulkier tert-butyl groups increases activation energy for contraction, stabilizing the six-membered ring . MD simulations further assess solvent effects on ring dynamics .

Q. What strategies mitigate isomerization during functionalization of the cyclotrisilazane core?

- Isomerization arises from nitrogen inversion in silyl-substituted derivatives. Using low-temperature lithiation (−78°C) and sterically hindered electrophiles (e.g., (CF)SiF) suppresses this. Crystallographic validation is essential to confirm regioselectivity .

Q. How do electronic effects of vinyl groups impact the compound’s coordination chemistry?

- Vinyl substituents enhance π-backbonding with transition metals (e.g., Pt or Pd), forming stable complexes. Cyclic voltammetry reveals redox activity at −1.2 V (vs. Ag/AgCl), useful for catalytic applications . Contrast with methyl-substituted analogs, which lack this reactivity .

Q. What are the contradictions in reported ring-opening behaviors, and how can they be resolved experimentally?

- notes unexpected cyclotrisilazane formation instead of cyclodisilazane, conflicting with earlier studies. Reproducing reactions under inert atmospheres and characterizing intermediates via in situ Raman spectroscopy can clarify competing pathways .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.